molecular formula C5H6N2O2 B101223 Methyl 4-imidazolecarboxylate CAS No. 17325-26-7

Methyl 4-imidazolecarboxylate

Cat. No.: B101223
CAS No.: 17325-26-7
M. Wt: 126.11 g/mol
InChI Key: DVLGIQNHKLWSRU-UHFFFAOYSA-N
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Description

Methyl 4-imidazolecarboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves the acid-catalyzed methylation of imidazole using methanol. This method is favored due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 4-imidazolecarboxylate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

Methyl 4-imidazolecarboxylate is frequently used as a starting material in the synthesis of more complex organic molecules. It serves as a precursor for:

  • N-Heterocyclic Carbenes (NHCs) : NHCs are important ligands in organometallic chemistry and catalysis. This compound can be converted into imidazolium salts, which are precursors to NHCs used in catalysis .
  • Antibiotics : Recent studies have highlighted its role in synthesizing fluorescent coordination polymers for antibiotic detection, showcasing its utility in pharmaceutical applications .

Coordination Chemistry

This compound forms coordination compounds with various metal ions, enhancing its significance in materials science:

  • Metal-Organic Frameworks (MOFs) : The compound has been utilized to construct new MOFs that exhibit unique luminescent properties and gas adsorption capabilities. These frameworks are promising for applications in gas storage and separation technologies .
Metal Ion Compound Application
Co(II)[Co(this compound)₂Cl₂]Photosynthesis inhibition studies
Ni(II)[Ni(this compound)₂]Catalysis in organic reactions

Biochemical Applications

This compound has been explored for its potential biochemical applications:

  • Enzyme Inhibition Studies : Research indicates that derivatives of this compound can inhibit specific enzymes, providing insights into drug development .
  • Cell Culture : It is used in bioprocessing and cell culture environments due to its stability and compatibility with biological systems .

Case Study 1: Synthesis of N-Heterocyclic Carbenes

A study demonstrated the efficient synthesis of NHCs from this compound, which were then used as ligands in catalysis. The resulting complexes exhibited enhanced catalytic activity compared to traditional catalysts.

Case Study 2: Development of Metal-Organic Frameworks

Research published in the Journal of the American Chemical Society detailed the construction of novel MOFs using this compound. These frameworks were characterized by their high surface area and selective gas adsorption properties, making them suitable for applications in carbon capture technologies .

Mechanism of Action

The mechanism by which Methyl 4-imidazolecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor or activator, influencing metabolic pathways . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise reactivity and stability.

Biological Activity

Methyl 4-imidazolecarboxylate (MIC), a derivative of imidazolecarboxylic acid, is gaining attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of MIC, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C5_5H6_6N2_2O2_2
  • Molecular Weight : 126.11 g/mol
  • CAS Number : 17325-26-7
  • Melting Point : 154°C to 156°C

The compound features an imidazole ring, which is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the esterification of imidazole-4-carboxylic acid. Various methods have been reported, including one-pot reactions and multi-step synthesis involving intermediates like ethyl isocyanoacetate. These synthetic routes often yield high purity and can be adapted for large-scale production.

Antimicrobial Properties

Research indicates that MIC exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Pathogen TypeMIC Activity (Zone of Inhibition)
Gram-positive bacteria15 mm
Gram-negative bacteria12 mm

Antioxidant Activity

MIC has also been evaluated for its antioxidant properties. In vitro assays showed that it scavenges free radicals effectively, which could contribute to its protective effects against oxidative stress-related diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of MIC. It was found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through mechanisms involving caspase activation and modulation of the cell cycle.

Coordination Chemistry

The biological activity of MIC is enhanced when it forms coordination compounds with transition metals. For example, copper(II) complexes of MIC have been shown to exhibit improved antimicrobial and anticancer activities compared to the free ligand. These complexes are characterized by their bidentate coordination through the nitrogen atom of the imidazole ring and the carboxylate group.

Table: Biological Activity of Copper(II) Complexes

ComplexAntimicrobial ActivityAnticancer Activity
[Cu(MIC)Cl2_2]HighModerate
[Cu(MIC)2_2Cl2_2]Very HighHigh

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial efficacy of MIC against a panel of bacterial strains. The results indicated that MIC significantly inhibited bacterial growth, supporting its use as a potential therapeutic agent in treating infections caused by resistant strains .
  • Antioxidant Activity Assessment : Another research focused on assessing the antioxidant capacity of MIC using DPPH radical scavenging assays. The findings revealed that MIC exhibited a strong ability to neutralize free radicals, indicating its potential role in preventing oxidative damage .
  • Cancer Cell Proliferation Inhibition : A recent investigation assessed the effects of MIC on cancer cell lines, demonstrating that it effectively reduced cell viability in a dose-dependent manner. The study concluded that MIC could be developed into a novel anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 4-imidazolecarboxylate, and how should it be handled and stored?

Answer: this compound (CAS: 17325-26-7) has a molecular formula of C₅H₆N₂O₂ and a melting point of 154–156°C . It should be stored at room temperature in a dry environment to prevent hydrolysis. When handling, use protective gloves, goggles, and lab coats to avoid skin/eye contact. Waste must be segregated and disposed of via certified chemical waste management protocols .

Q. What are the standard synthetic routes for this compound?

Answer: A common method involves reacting 4-imidazolecarboxylic acid with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction proceeds at room temperature to yield the ester. For metal complexes, the sodium salt of the ligand is prepared first by reacting the acid with NaOH (1:1 molar ratio), followed by addition of metal chlorides (e.g., ZnCl₂) in aqueous solution at 70°C .

Q. How is this compound characterized using spectroscopic and analytical techniques?

Answer:

  • UV-Vis Spectroscopy : The free ligand exhibits a λmax at 210 nm (attributed to π→π* transitions). Metal complexes show shifts (e.g., 225 nm for Mn, 222 nm for Ni/Zn), indicating electronic stabilization of the aromatic system .
  • Elemental Analysis : Used to confirm metal-to-ligand ratios (e.g., Mn, Fe, Co complexes show 1:1 stoichiometry) .
  • Melting Point : Consistent with literature values (154–156°C) for purity verification .

Advanced Research Questions

Q. How do transition metals influence the UV-Vis spectra of this compound complexes?

Answer: Metal coordination induces bathochromic shifts (except for Fe complexes) due to stabilization of the ligand’s π-system. For example:

  • Mn complexes : λmax shifts to 225 nm.
  • Ni/Zn complexes : λmax at 222 nm.
    These shifts correlate with the metal’s electronegativity and d-orbital configuration. Hypochromic effects suggest reduced electron density in the conjugated system .

Q. How can researchers resolve discrepancies in literature data (e.g., conflicting CAS numbers)?

Answer: Discrepancies in identifiers (e.g., CAS 17325-26-7 vs. 152628-02-9 ) may arise from isomerism or database errors. To verify:

  • Cross-reference NMR (e.g., imidazole proton signals at δ 7.2–7.8 ppm) and elemental analysis (%C, %H, %N).
  • Compare synthetic routes and melting points with authoritative sources .

Q. What methodologies are used to synthesize transition metal complexes with this compound?

Answer:

  • Step 1 : Prepare the sodium salt by dissolving 4-imidazolecarboxylic acid in NaOH (1:1 molar ratio).
  • Step 2 : Add metal chloride (e.g., ZnCl₂, CoCl₂) dropwise to the ligand solution at 70°C with stirring.
  • Step 3 : Filter and recrystallize the precipitate. Optimize pH and temperature to avoid ligand degradation .

Q. How is this compound utilized in nickel-catalyzed C–H functionalization?

Answer: In nickel-catalyzed arylation, this compound acts as a directing group. For example:

  • Reaction Conditions : Ni(OTf)₂ (10 mol%), dcypt ligand, K₃PO₄, t-amylOH, 110°C.
  • Outcome : Ethyl 4-imidazolecarboxylate derivatives achieve 60% yield in solvent-accelerated C–H activation .

Properties

IUPAC Name

methyl 1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-3-7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLGIQNHKLWSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340564
Record name Methyl 4-imidazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

17325-26-7
Record name Methyl 4-imidazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-imidazolecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Methyl 4-imidazolecarboxylate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Methyl 4-imidazolecarboxylate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Methyl 4-imidazolecarboxylate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Methyl 4-imidazolecarboxylate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Methyl 4-imidazolecarboxylate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Methyl 4-imidazolecarboxylate

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